2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(prop-2-en-1-yl)acetamide
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Overview
Description
N~1~-ALLYL-2-{[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a chemical compound with the molecular formula C11H12F3N3OS. It is characterized by the presence of an allyl group, a pyrimidinyl ring substituted with a methyl and trifluoromethyl group, and a sulfanylacetamide moiety
Preparation Methods
The synthesis of N1-ALLYL-2-{[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can be achieved through several routes. One common method involves the reaction of 4-methyl-6-(trifluoromethyl)-2-pyrimidinethiol with allyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetamide to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Chemical Reactions Analysis
N~1~-ALLYL-2-{[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidinyl ring can be reduced under catalytic hydrogenation conditions to yield the corresponding dihydropyrimidine derivative.
Scientific Research Applications
N~1~-ALLYL-2-{[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N1-ALLYL-2-{[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidinyl ring can interact with nucleophilic sites on proteins, leading to the formation of stable complexes .
Comparison with Similar Compounds
N~1~-ALLYL-2-{[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can be compared with other similar compounds, such as:
N-allyl-2-{[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}acetamide: This compound has a pyridinyl ring instead of a pyrimidinyl ring, which affects its chemical reactivity and biological activity.
2-cyano-N-(2-nitrophenyl)acetamide: This compound lacks the allyl group and has different substituents on the aromatic ring, leading to variations in its chemical and biological properties.
N~1~-ALLYL-2-{[4-METHYL-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H12F3N3OS |
---|---|
Molecular Weight |
291.29 g/mol |
IUPAC Name |
2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C11H12F3N3OS/c1-3-4-15-9(18)6-19-10-16-7(2)5-8(17-10)11(12,13)14/h3,5H,1,4,6H2,2H3,(H,15,18) |
InChI Key |
SEURKZCAMNZLQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NCC=C)C(F)(F)F |
Origin of Product |
United States |
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